
9-Ethynylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethynylacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anticancer agents. This compound, with its unique ethynyl group at the 9th position, exhibits distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethynylacridine typically involves the dehydrobromination of 9-(1,2-dibromoethyl)acridine. This precursor can be obtained by the bromination of 9-vinylacridine. The dehydrobromination process is carried out using methanolic potassium hydroxide in dioxane, yielding this compound with a 55% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve the bromination of 9-vinylacridine followed by dehydrobromination under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Ethynylacridine undergoes various chemical reactions, including:
Addition Reactions: It reacts with active methylene compounds such as malononitrile and ethyl cyanoacetate in the presence of aqueous sodium hydroxide to form 1,1-disubstituted 3-(9-acridanylidene)propenes.
Substitution Reactions: It can react with p-nitrosodialkylaniline under the influence of hydrochloric acid in ethanol to form 1-(9-acridinyl)-1,2-bis(p-dialkylaminophenylimino)ethane N1,N2-dioxide.
Common Reagents and Conditions:
Aqueous Sodium Hydroxide: Used in addition reactions with active methylene compounds.
Hydrochloric Acid in Ethanol: Used in substitution reactions with p-nitrosodialkylaniline.
Major Products Formed:
1,1-Disubstituted 3-(9-acridanylidene)propenes: Formed from reactions with malononitrile and ethyl cyanoacetate.
1-(9-Acridinyl)-1,2-bis(p-dialkylaminophenylimino)ethane N1,N2-dioxide: Formed from reactions with p-nitrosodialkylaniline.
Wissenschaftliche Forschungsanwendungen
9-Ethynylacridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-ethynylacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s ethynyl group enhances its binding affinity to DNA, making it a potent agent for studying DNA interactions .
Vergleich Mit ähnlichen Verbindungen
9-Vinylacridine: A precursor in the synthesis of 9-ethynylacridine.
9-Aminoacridine: Known for its antibacterial properties and used as a fluorescent dye.
Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Uniqueness of this compound: this compound stands out due to its ethynyl group, which imparts unique chemical reactivity and enhances its ability to intercalate into DNA. This makes it particularly valuable for applications in medicinal chemistry and molecular biology .
Eigenschaften
Molekularformel |
C15H9N |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
9-ethynylacridine |
InChI |
InChI=1S/C15H9N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h1,3-10H |
InChI-Schlüssel |
YNIURVAGOWGKOT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


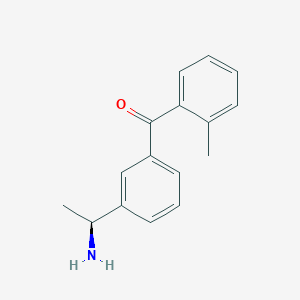


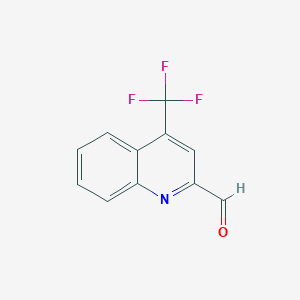
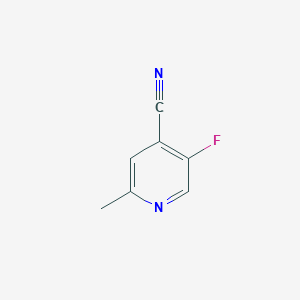
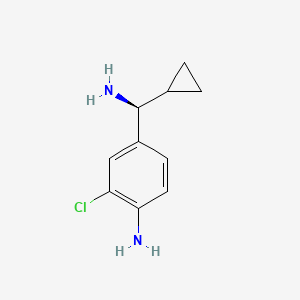
![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)
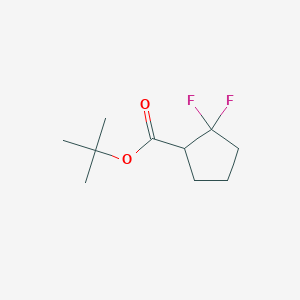
![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
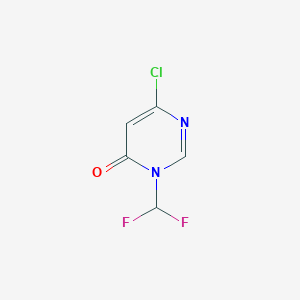
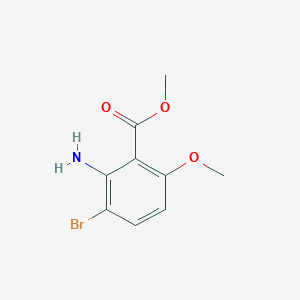
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
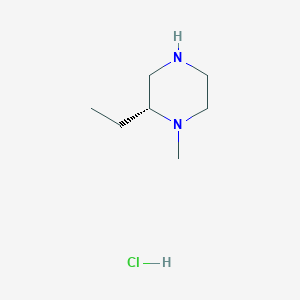
![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
